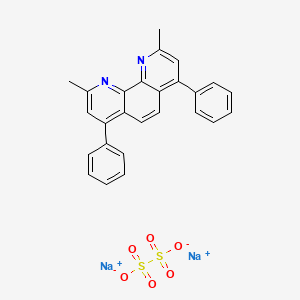

DisodiumBathocuproinedisulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

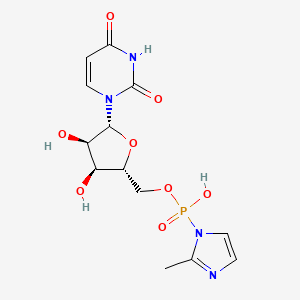

Disodium Bathocuproinedisulfonate (BCS) is an organic compound used as a highly sensitive colorimetric reagent for copper ions in biochemical and analytical applications . It has a bright yellow color and absorbs light at specific wavelengths, making it suitable for detecting and quantifying trace amounts of copper. In biochemical research, BCS is commonly employed to study the role of copper ions in various biological processes.

Métodos De Preparación

Synthetic Routes: BCS can be synthesized through several methods, including the following:

Direct Synthesis: BCS can be prepared by reacting cuprous chloride with 2,9-dimethyl-1,10-phenanthroline in the presence of sodium sulfite.

Modification of Neocuproine: Neocuproine, a related compound, can be modified to obtain BCS by introducing sulfonic acid groups.

Reaction Conditions: The reaction conditions for BCS synthesis involve mild temperatures and aqueous solvents. The exact conditions may vary depending on the specific synthetic route.

Industrial Production: BCS is not produced on an industrial scale but is commonly available as a research reagent.

Análisis De Reacciones Químicas

Types of Reactions: BCS participates in various chemical reactions, including:

Complexation Reactions: BCS forms a stable complex with copper ions, leading to its color change.

Redox Reactions: BCS can undergo redox reactions with copper, affecting its color and absorbance properties.

Copper(II) Ions: BCS reacts with Cu²⁺ to form a reddish-orange complex.

Buffer Solutions: Used to maintain pH during reactions.

Sodium Sulfite: Often employed as a reducing agent.

Major Products: The major product of BCS reactions is the copper(II)-BCS complex, which exhibits a characteristic absorption peak at around 480 nm.

Aplicaciones Científicas De Investigación

BCS finds applications in various fields:

Chemistry: Used for copper detection and quantification.

Biology: Investigating copper’s role in enzymatic processes and cellular functions.

Medicine: Studying copper-related diseases and therapies.

Industry: Environmental monitoring and water quality assessment for copper contamination.

Mecanismo De Acción

BCS chelates copper ions, preventing their participation in redox reactions. It may influence copper-dependent enzymes and cellular processes. The exact molecular targets and pathways remain an active area of research.

Comparación Con Compuestos Similares

BCS stands out due to its high sensitivity and specificity for copper ions. Similar compounds include Neocuproine and other copper chelators.

Propiedades

Fórmula molecular |

C26H20N2Na2O6S2 |

|---|---|

Peso molecular |

566.6 g/mol |

InChI |

InChI=1S/C26H20N2.2Na.H2O6S2/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17;;;1-7(2,3)8(4,5)6/h3-16H,1-2H3;;;(H,1,2,3)(H,4,5,6)/q;2*+1;/p-2 |

Clave InChI |

BEHQFERPFXYDRC-UHFFFAOYSA-L |

SMILES canónico |

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5.[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)

![8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)

![(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate](/img/structure/B13094050.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)

![TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13094081.png)

![Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate](/img/structure/B13094091.png)